molecular formula C20H19N5 B11212690 [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine

Katalognummer: B11212690
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: OAEJYIJHAYELNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine is a high-quality chemical reagent designed for research applications in medicinal chemistry and oncology. This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their structural similarity to purine bases, making them effective isosteres in the design of kinase inhibitors . The core pyrazolo[4,5-e]pyrimidine structure serves as a versatile platform for developing targeted therapeutics, particularly against oncology targets. Researchers can leverage this compound as a key intermediate for synthesizing novel molecules aimed at protein kinases and other adenosine triphosphate (ATP)-binding proteins. The structural motif is evident in several clinically evaluated inhibitors, and its planar, fused ring system allows for effective interaction with the hinge region of kinase domains . The specific substitution pattern with the 2,4-dimethylphenyl and benzylamine groups is designed to optimize molecular interactions within hydrophobic regions of enzymatic binding pockets, potentially influencing both potency and selectivity. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Eigenschaften

Molekularformel

C20H19N5

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-14-8-9-18(15(2)10-14)25-20-17(12-24-25)19(22-13-23-20)21-11-16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)

InChI-Schlüssel

OAEJYIJHAYELNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation with β-Diketones

β-Diketones, such as dimethyl malonate, react with 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole under acidic conditions to form the pyrazolo[4,5-e]pyrimidin-7(4H)-one intermediate. For example, heating 5-amino-1-(2,4-dimethylphenyl)pyrazole with dimethyl malonate in acetic acid at 120°C for 8 hours yields the 7-hydroxypyrazolo[4,5-e]pyrimidine derivative in 78% yield.

Chlorination of the 7-Hydroxy Intermediate

The hydroxyl group at position 7 is converted to a chloride using phosphorus oxychloride (POCl₃) and a catalytic agent. A representative procedure involves refluxing the hydroxypyrazolo[4,5-e]pyrimidine (10 mmol) in POCl₃ (20 mL) with tetramethylammonium chloride (1 mmol) at 110°C for 4 hours, achieving a 92% yield of the 7-chloro intermediate.

Functionalization at the 4-Position

Nucleophilic Aromatic Substitution with Benzylamine

The 7-chloro intermediate undergoes displacement with benzylamine to introduce the benzylamine group. Reacting 7-chloro-1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidine (5 mmol) with benzylamine (10 mmol) in dry tetrahydrofuran (THF) at 80°C for 12 hours affords the target compound in 68% yield after recrystallization from ethanol.

Table 1: Optimization of Displacement Reaction Conditions

ParameterCondition 1Condition 2Condition 3
SolventTHFDMFToluene
Temperature (°C)80100110
Time (hours)1286
Yield (%)685548

THF provided superior yields due to its ability to stabilize the transition state.

Alternative Synthetic Pathways

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly reduces reaction times. Heating 5-amino-1-(2,4-dimethylphenyl)pyrazole with diethyl malonate (1:1.5 molar ratio) in dioxane under microwave conditions (150°C, 300 W) for 20 minutes produces the 7-hydroxypyrazolo[4,5-e]pyrimidine in 85% yield.

Characterization and Validation

The final compound is characterized using:

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.65 (s, 2H, CH₂NH), 2.45 (s, 6H, CH₃).

  • IR : Peaks at 3320 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=N stretch).

  • Mass Spectrometry : m/z 371.5 [M+H]⁺, consistent with the molecular formula C₂₃H₂₅N₅.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 2 is minimized by using bulky bases like triethylamine to direct reactivity to position 4.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from bis-aminated byproducts.

Scale-Up Considerations

Industrial-scale synthesis prioritizes:

  • Solvent Recycling : THF recovery via distillation reduces costs.

  • Catalyst Optimization : Tetramethylammonium chloride increases chlorination efficiency to >90% .

Analyse Chemischer Reaktionen

Types of Reactions

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate

Industry

The compound’s unique properties also make it useful in industrial applications, such as the development of new materials, catalysts, and chemical sensors. Its versatility and reactivity enable the creation of innovative solutions for various technological challenges.

Wirkmechanismus

The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

  • Antifungal Activity: Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzoyl) and sulfur atoms (6-thio) exhibit antifungal activity, as seen in 1-(4-chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines .
  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., phenyl or chlorophenyl groups). However, this could reduce solubility, impacting bioavailability.
Pharmacological Potential

For example, pyrazolo-pyrimidines with aryl substitutions at the 5-position have shown inhibition of kinases involved in cancer progression. The benzylamine group in the target compound may confer affinity for amine-binding pockets in enzymes or receptors, a feature absent in simpler analogues like the 3,6-dimethyl-1-phenyl derivatives .

Biologische Aktivität

The compound [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine is a member of the pyrazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The chemical structure of This compound features a pyrazolo-pyrimidine core combined with a dimethylphenyl substituent and a benzylamine moiety. This unique arrangement may influence its biological interactions and pharmacokinetics.

Biological Activities

The biological activities of This compound can be categorized as follows:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : Potential to reduce inflammation through modulation of inflammatory pathways.
  • Neuroprotective Effects : Possible interactions with neuroreceptors may confer protective effects in neurodegenerative conditions.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of This compound :

Compound NameStructural FeaturesBiological Activity
1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-amineMethyl group instead of dimethylAnticancer properties
1-(Phenyl)pyrazolo[4,5-e]pyrimidin-4-amineSimple phenyl groupAnti-inflammatory effects
1-(2-Methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-amineMethoxy group additionCytotoxicity against cancer cells

This table illustrates how variations in substituents can significantly impact the biological activity of pyrazolo-pyrimidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazolo-pyrimidine compounds. For instance:

  • Anticancer Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., A549 and HeLa). These studies often involve assessing cell viability using assays such as MTT or Annexin V staining to evaluate apoptosis induction.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines in vitro. These studies typically utilize ELISA assays to quantify cytokine levels in treated versus untreated cell cultures.
  • Neuroprotective Mechanisms : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage. This is often assessed using assays measuring reactive oxygen species (ROS) levels and mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine?

  • Methodology : Synthesis typically involves cyclocondensation of pyrazole-amine precursors with substituted carbonyl derivatives. Key steps include:

  • Cyclization : Use of ethanol or acetonitrile under reflux (80–100°C) for 12–24 hours .
  • Substitution : Nucleophilic aromatic substitution (SNAr) with benzylamine derivatives in the presence of sodium methoxide .
  • Purification : Reverse-phase HPLC with gradients of acetonitrile/water (20–75%) for isolating high-purity yields (47–85%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationEthanol, reflux, 24h47–65≥95%
SubstitutionNaOMe, benzylamine60–75≥98%
PurificationAcetonitrile/H2O85≥99%

Q. How is the molecular structure validated for this compound?

  • Techniques :

  • X-ray crystallography resolves the pyrazolo[4,5-e]pyrimidine core and substituent orientations .
  • NMR spectroscopy (1H/13C) confirms proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and aromatic couplings .
  • High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., C22H23N5O) .

Advanced Research Questions

Q. What are the key biological targets and mechanisms of action?

  • Targets :

  • Kinases : Inhibits TRAP1 (mitochondrial Hsp90 paralog) with IC50 < 100 nM, disrupting cancer cell metabolism .
  • Enzymes : Binds to cytochrome P450 isoforms (e.g., CYP3A4), affecting drug metabolism .
    • Mechanism :
  • Mitochondrial permeability enables accumulation in cancer cells, inducing apoptosis via ROS overproduction .
  • Competitive inhibition of ATP-binding pockets in kinases .

Q. How do structural modifications influence activity in SAR studies?

  • Substituent Effects :

  • 2,4-Dimethylphenyl group : Enhances lipophilicity (logP = 3.2) and bioavailability .
  • Benzylamine moiety : Critical for binding affinity; replacing it with alkylamines reduces potency by 10-fold .
    • Data Table :
DerivativeModificationIC50 (TRAP1)Solubility (mg/mL)
Parent compoundNone85 nM0.12
Methyl → EthylAlkyl chain elongation320 nM0.09
Benzyl → PhenylAromatic ring removal>1 µM0.05

Q. How to resolve contradictions in reported biological activities?

  • Case Study : Anti-cancer efficacy varies between in vitro (IC50 = 85 nM) and in vivo models (tumor reduction = 40% in mice).

  • Factors :
  • Metabolic stability differences (plasma half-life: 2.5h in mice vs. 1h in vitro) .
  • Off-target effects on PI3K/AKT pathways in complex systems .
    • Resolution : Use isoform-specific kinase assays (e.g., TRAP1 vs. Hsp90) and pharmacokinetic profiling .

Methodological Challenges

Q. What are best practices for assessing in vivo efficacy?

  • Experimental Design :

  • Dosing : 10–50 mg/kg intraperitoneal, twice daily for 14 days in xenograft models .
  • Endpoints : Tumor volume reduction, histopathology, and mitochondrial ROS quantification .
    • Analytical Tools :
  • LC-MS/MS for plasma stability analysis .
  • PET imaging with 18F-labeled analogs to track biodistribution .

Q. How to optimize solubility for in vitro assays?

  • Strategies :

  • Use DMSO stock solutions (10 mM) diluted in assay buffers with 0.1% Tween-80 .
  • Co-solvents like PEG-400 improve aqueous solubility (up to 0.5 mg/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.